3-Phenyl-5-isoxazolyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
Description
Chemical Structure and Properties
3-Phenyl-5-isoxazolyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a bis-isoxazole derivative featuring two distinct isoxazole rings. The first isoxazole moiety (3-phenyl-5-isoxazolyl) is esterified to the second isoxazole ring (3-(2-chlorophenyl)-5-methyl-4-carboxylate). This compound’s molecular formula is C₂₁H₁₄ClN₂O₄, with a molecular weight of 393.80 g/mol. The 2-chlorophenyl and phenyl substituents contribute to its lipophilicity, while the ester linkage enhances metabolic stability compared to carboxylic acid analogs .
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c1-12-18(19(23-26-12)14-9-5-6-10-15(14)21)20(24)25-17-11-16(22-27-17)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPBPYQVHZNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-5-isoxazolyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are known for their potential in medicinal chemistry, particularly as anticancer agents, anti-inflammatory drugs, and in other therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 304.72 g/mol. The structure includes two isoxazole rings and a chlorophenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many isoxazoles have been reported as potential histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell regulation. The compound has shown promising results in inhibiting various HDAC isoforms, suggesting its potential as an anticancer agent .
- Antioxidant Properties : Isoxazoles have been evaluated for their antioxidant capabilities. In vitro studies have demonstrated that certain derivatives can significantly reduce oxidative stress markers in cellular models .
- Neuroprotective Effects : Some studies suggest that isoxazole derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- HDAC Inhibition : The compound has been shown to inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to the ability of the compound to scavenge free radicals, thereby reducing oxidative damage in cells .
- Calcium Channel Modulation : Preliminary docking studies suggest that this compound may interact with calcium channels, influencing cellular signaling pathways involved in muscle contraction and neurotransmitter release .
Case Studies and Research Findings
Several studies have investigated the biological activity of isoxazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating significant anticancer potential .
- Antioxidant Activity Assessment : In a comparative study using human fibroblast cells, certain isoxazole derivatives showed up to 80% reduction in ROS levels compared to controls, highlighting their efficacy as antioxidants .
Data Table: Biological Activities of Isoxazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Model Used |
|---|---|---|---|
| This compound | HDAC Inhibition | 0.5 | Cancer Cell Lines |
| Similar Isoxazole Derivative A | Antioxidant | <10 | Human Fibroblasts |
| Similar Isoxazole Derivative B | Neuroprotective | 1.5 | Neuronal Cell Culture |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs, emphasizing substituent effects on physicochemical and biological properties:
Key Observations
Substituent Effects on Reactivity and Stability The acyl chloride derivative (C₁₁H₇Cl₂NO₂) exhibits higher reactivity due to the electrophilic carbonyl chloride group, making it suitable for nucleophilic substitution reactions . In contrast, the methyl ester analog (C₁₂H₁₀ClNO₃) offers better stability for storage and handling .
Impact of Functional Groups on Bioactivity The hydroxymethyl group in (3-phenyl-5-isoxazolyl)methanol increases aqueous solubility, which may improve bioavailability compared to the parent ester compound .
Synthetic Versatility The methyl ester (C₁₂H₁₀ClNO₃) serves as a versatile intermediate for generating amides or transesterified products, while the acyl chloride (C₁₁H₇Cl₂NO₂) is pivotal for peptide coupling or heterocycle functionalization .
Research Findings and Computational Insights
- Docking Studies : AutoDock4 simulations suggest that the 2-chlorophenyl group in the target compound may engage in hydrophobic interactions with kinase active sites, similar to fluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
